molecular formula C10H7NOS B3139071 4-Methoxybenzo[b]thiophene-2-carbonitrile CAS No. 476199-13-0

4-Methoxybenzo[b]thiophene-2-carbonitrile

Cat. No. B3139071
CAS RN: 476199-13-0
M. Wt: 189.24 g/mol
InChI Key: NPZRJYCTEAXADH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiophene derivatives, which “4-Methoxybenzo[b]thiophene-2-carbonitrile” is a part of, often involves Pd-catalyst coupling reactions and electrophilic cyclization reactions .

Scientific Research Applications

Material Science and Organic Electronics

The thiophene ring system plays a crucial role in material science and organic electronics. Here’s how 4-methoxybenzo[b]thiophene-2-carbonitrile contributes:

Corrosion Inhibition

In industrial chemistry, thiophene derivatives are employed as corrosion inhibitors. Their ability to protect metals from corrosion makes them valuable in various applications .

    Antimicrobial Properties: Some thiophene derivatives exhibit antimicrobial activity, which could be explored further for pharmaceutical or agricultural purposes .

    Antihypertensive and Anti-Atherosclerotic Properties: The thiophene ring system has been associated with antihypertensive and anti-atherosclerotic effects, making it an interesting avenue for drug development .

properties

IUPAC Name

4-methoxy-1-benzothiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c1-12-9-3-2-4-10-8(9)5-7(6-11)13-10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZRJYCTEAXADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(SC2=CC=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxybenzo[b]thiophene-2-carbonitrile

Synthesis routes and methods

Procedure details

(Ref: Cheutin et al.; C.R. Hebd. Seances Acad. Sci; 261; 1965; 705.) A solution of 4-methoxy-1-benzothiophene-2-carboxylic acid (1.19 g, 5.7 mmol) in pyridine (25 mL) at 0° C. was treated with methanesulfonyl chloride (0.49 mL, 6.3 mmol) keeping the temperature at 0° C., stirring was continued for 2 h. Ammonia gas was then bubbled through the mixture for 5 minutes, followed by nitrogen for 10 mins. The reaction mixture was then treated with a large excess of mesyl chloride (4.43 mL, 57 mmol) and stirred for 16 h at room temperature. The solvent evaporated in vacuo to give a brown residue which was purified by flash chromatography with 10% ethyl acetate in hexane to give a colourless solid (800 mg, 74%); δH (300 MHz, CDCl3) 8.00 (1H, s, 3-ArH), 7.48-7.35 (2H, m, ArH), 6.80-6.77 (1H, m, ArH) and 3.92 (3H, s, OCH3).
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
0.49 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
4.43 mL
Type
reactant
Reaction Step Two
Name
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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